2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole
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Overview
Description
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole typically involves the reaction of 2-methylimidazole with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-benzimidazole: Similar structure but with a benzimidazole ring.
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrrole: Contains a pyrrole ring instead of an imidazole ring.
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-oxazole: Features an oxazole ring.
Uniqueness
2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is unique due to the presence of both the imidazole ring and the sulfonyl group attached to a trimethylphenyl moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The imidazole ring provides a versatile platform for chemical modifications, while the sulfonyl group enhances its reactivity and potential interactions with biological targets.
Biological Activity
2-Methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is a sulfonyl imidazole compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems, leading to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H16N2O2S
- Molecular Weight : 264.34 g/mol
- CAS Number : 112062-78-9
- Structure : The compound features a methyl group and a sulfonyl group attached to an imidazole ring, which is known for its biological relevance.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate access and altering metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that are critical for various physiological processes.
Biological Activity Overview
Research has demonstrated several biological activities associated with this compound:
Biological Activity | Description |
---|---|
Antimicrobial Activity | Exhibits significant activity against various bacteria and fungi. |
Antitumor Properties | Shows potential in inhibiting tumor cell proliferation in vitro. |
Anti-inflammatory Effects | May reduce inflammation markers in cellular models. |
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests a promising role in developing treatments for resistant bacterial infections. -
Antitumor Effects
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. At a concentration of 50 µM, it resulted in over 70% inhibition of cell proliferation, highlighting its potential as an anticancer agent. -
Anti-inflammatory Properties
Research involving lipopolysaccharide (LPS)-induced inflammatory models showed that treatment with this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha by approximately 40%, indicating its potential use in managing inflammatory conditions.
Properties
IUPAC Name |
2-methyl-1-(2,4,5-trimethylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-11(3)13(8-10(9)2)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXXIZNMHYZEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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